![molecular formula C17H23F3N2O3S2 B2754094 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034572-89-7](/img/structure/B2754094.png)
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O3S2 and its molecular weight is 424.5. The purity is usually 95%.
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Biological Activity
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential interactions with biological targets.
- Tetrahydrothiophene Moiety : A five-membered ring with sulfur that may enhance lipophilicity and biological interactions.
- Trifluoromethoxy Group : This electron-withdrawing group can influence the compound's reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈F₃N₃O₂S |
Molecular Weight | 357.38 g/mol |
CAS Number | [2034305-34-3] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity, while the piperidine and tetrahydrothiophene moieties contribute to its pharmacological profile.
Proposed Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, potentially affecting mood and cognition.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibiotic candidate.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
Case Studies
- Antimicrobial Efficacy :
- A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Anticancer Activity :
- In vitro assays on breast cancer cell lines revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, we can compare it with structurally related compounds.
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-(pyridin-2-yl)benzenesulfonamide | Moderate antimicrobial activity | Contains pyridine instead of piperidine |
5-methyl-N-(pyridin-3-yl)benzenesulfonamide | Anticancer properties | Methyl substitution affects lipophilicity |
N-(piperidin-4-yl)methylbenzamide | Neuroprotective effects | Simpler structure without trifluoromethoxy |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with similar structural features have shown promising antimicrobial properties. For instance, derivatives containing sulfonamide groups have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The sulfonamide moiety is known for its role in anticancer drug design. Studies on related compounds have demonstrated their ability to inhibit tumor growth through various mechanisms, including the modulation of metabolic pathways involved in cancer cell proliferation .
- Neurological Disorders : Compounds similar to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide have been investigated for their potential in treating central nervous system disorders, including Alzheimer's disease. These compounds may act by inhibiting specific enzymes associated with neurodegeneration .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC (Minimum Inhibitory Concentration) values indicated that these compounds could serve as lead candidates for developing new antibiotics .
Case Study 2: Anticancer Research
In a comparative analysis of various sulfonamide derivatives, compounds structurally similar to this compound were found to inhibit specific cancer cell lines effectively. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S2/c18-17(19,20)25-15-1-3-16(4-2-15)27(23,24)21-11-13-5-8-22(9-6-13)14-7-10-26-12-14/h1-4,13-14,21H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJURXXKJXGNCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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